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Compound of Interest

Compound Name:
(R)-1-Methyl-3-aminomethyl-

piperidine dihydrochloride

Cat. No.: B1449870 Get Quote

An In-Depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

This guide provides a comprehensive technical overview of (R)-1-Methyl-3-aminomethyl-
piperidine dihydrochloride, a chiral heterocyclic building block of significant interest to

researchers and professionals in drug discovery and development. We will delve into its

chemical properties, plausible synthetic routes with detailed protocols, applications in medicinal

chemistry, analytical characterization, and essential safety protocols, offering field-proven

insights grounded in established chemical principles.

Core Compound Identity and Physicochemical
Properties
(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride is a derivative of piperidine, a

ubiquitous scaffold in pharmaceuticals.[1] Its structure is characterized by a piperidine ring N-

methylated at position 1 and a primary aminomethyl group at the chiral center in the (R)-

configuration at position 3. The dihydrochloride salt form enhances its stability and solubility in

aqueous media, making it convenient for laboratory use.

Chemical Structure
Caption: Structure of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride.
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Physicochemical Data
The following table summarizes the key identification and physical properties of the compound.

Property Value Reference(s)

CAS Number 1400744-18-4 [2]

Molecular Formula C₇H₁₈Cl₂N₂ [2]

Molecular Weight 201.14 g/mol [2]

Synonyms

[(3R)-1-methylpiperidin-3-

yl]methanamine

dihydrochloride; 3-

Piperidinemethanamine, 1-

methyl-, hydrochloride (1:2),

(3R)-

-

Appearance

Typically a white to off-white

solid or crystalline powder

(inferred from analogs like

(R)-3-Aminopiperidine

dihydrochloride).

[3]

Solubility

Expected to be highly soluble

in water and polar protic

solvents like methanol and

ethanol.

[4]

InChI Key
Not readily available, but

constructed from structure.
-

SMILES
C[N+]1CCC(--INVALID-LINK--

C[N+]H3).Cl.[Cl-]
-

Synthesis and Manufacturing Workflow
While a specific published synthesis for (R)-1-Methyl-3-aminomethyl-piperidine
dihydrochloride is not readily available, a robust and logical pathway can be constructed from

well-established reactions used for analogous structures. The proposed three-step synthesis
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starts from the commercially available (R)-3-(Boc-aminomethyl)piperidine. This strategy offers

excellent control over stereochemistry and functional group manipulation.

Rationale: The synthetic design hinges on selective functionalization. The primary amine of the

starting material is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the

conditions required for the subsequent N-methylation but easily removed under acidic

conditions. The piperidine ring's secondary amine is then selectively methylated via reductive

amination, a high-yield and widely used method in pharmaceutical synthesis.[5][6] Finally,

acidic workup simultaneously removes the Boc protecting group and forms the desired

dihydrochloride salt.

Proposed Synthetic Pathway

Figure 2: Proposed Synthesis of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

(R)-3-(Boc-aminomethyl)piperidine

Reductive Amination

CH₂O, NaBH₃CN
Methanol

(R)-1-Methyl-3-(Boc-aminomethyl)piperidine

Boc Deprotection &
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HCl in Dioxane or Ether
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Caption: Proposed synthetic workflow from a Boc-protected precursor.

Detailed Experimental Protocol
Step 1: Reductive Amination to form (R)-1-Methyl-3-(Boc-aminomethyl)piperidine

This procedure is adapted from the N-methylation of a similar piperidine derivative.[7]

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and

under a nitrogen atmosphere, add (R)-3-(Boc-aminomethyl)piperidine (1.0 eq).

Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 10 mL per

gram of starting material).

Reagent Addition (Aldehyde): Cool the solution to 0°C using an ice bath. Add aqueous

formaldehyde (37 wt. %, ~1.5 eq) dropwise while maintaining the temperature at 0°C.

Reagent Addition (Reducing Agent): To this cooled mixture, add sodium cyanoborohydride

(NaBH₃CN) (approx. 1.5 eq) portion-wise, ensuring the temperature does not rise

significantly.

Causality Note: Sodium cyanoborohydride is a mild reducing agent that selectively

reduces the iminium ion formed in situ from the amine and formaldehyde, without reducing

the aldehyde itself. This selectivity is crucial for the efficiency of the reductive amination

process.[6]

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up:

Carefully quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x

volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, (R)-1-Methyl-3-(Boc-

aminomethyl)piperidine, which can often be used in the next step without further

purification.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent

like methanol or ethyl acetate.

Acidification: To the solution, add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-

dioxane or 2M HCl in diethyl ether) (approx. 2.5-3.0 eq) dropwise at 0°C.

Causality Note: The strong acidic environment protonates the nitrogen of the Boc group,

leading to its cleavage via the formation of a stable tert-butyl cation and carbamic acid,

which subsequently decomposes to CO₂ and the primary amine. The excess acid ensures

the protonation of both the newly freed primary amine and the tertiary amine of the

piperidine ring.

Precipitation and Isolation: Stir the mixture at room temperature for 4-6 hours. The

dihydrochloride salt will typically precipitate out of the solution.

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl

ether to remove any non-polar impurities.

Drying: Dry the resulting white solid under vacuum to yield the final product, (R)-1-Methyl-3-
aminomethyl-piperidine dihydrochloride.

Applications in Medicinal Chemistry and Drug
Design
Chiral piperidine scaffolds are privileged structures in drug design, offering a three-dimensional

framework that can improve physicochemical properties, enhance biological activity, and

improve pharmacokinetic profiles. (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride
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serves as a valuable building block for introducing a specific chiral, basic motif into drug

candidates.

Its structural similarity to key intermediates of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such

as Alogliptin, highlights its primary application area.[8] In these drugs, the (R)-3-

aminopiperidine moiety is crucial for binding to the S1 pocket of the DPP-IV enzyme.[4][9] The

aminomethyl group of the title compound provides a one-carbon extension from the chiral

center, which can alter spacing and vectoral properties for targeting different regions of a

binding pocket. The N-methyl group modulates the basicity (pKa) and lipophilicity of the

piperidine nitrogen, which can fine-tune receptor binding, cell permeability, and metabolic

stability.

Role as a Bioactive Scaffold

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.jubilantingrevia.com/products/r-3-amino-piperidine-dihydrochloride
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6169981.htm
https://www.chemicalbook.com/article/synthesis-and-application-of-r-3-boc-amino-piperidine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Hypothetical incorporation into a bioactive molecule

(R)-1-Methyl-3-aminomethyl-piperidine Scaffold
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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